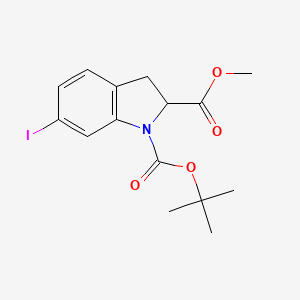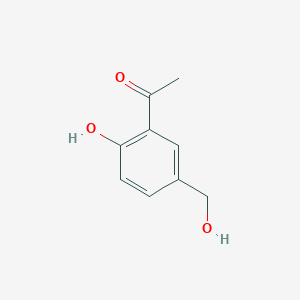
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl and hydroxymethyl groups on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(2-hydroxyphenyl)ethanone using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-(2-hydroxyphenyl)ethanone, formaldehyde, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 60-80°C) for several hours.
Product: this compound is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products:
Oxidation: 1-(2-Hydroxy-5-carboxyphenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanol.
Substitution: 1-(2-Hydroxy-5-(alkoxymethyl)phenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s hydroxyl and hydroxymethyl groups can interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding with amino acids in proteins, influencing enzyme activity and protein-ligand interactions. Additionally, the carbonyl group can act as an electrophile, participating in nucleophilic addition reactions.
Comparación Con Compuestos Similares
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be compared with other similar compounds:
1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and interactions.
2-Hydroxy-1-phenylethanone: Lacks the hydroxymethyl group and has different reactivity due to the absence of additional functional groups.
These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which enhances its versatility in chemical reactions and interactions.
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
1-[2-hydroxy-5-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,10,12H,5H2,1H3 |
Clave InChI |
HQQHVOIYCLBRCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CC(=C1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


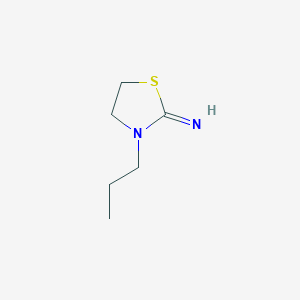

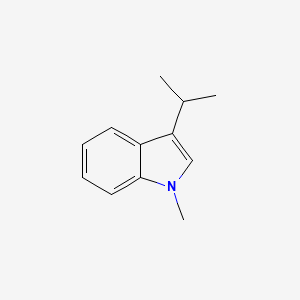
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
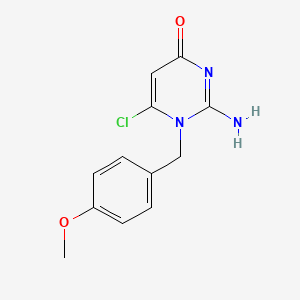

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
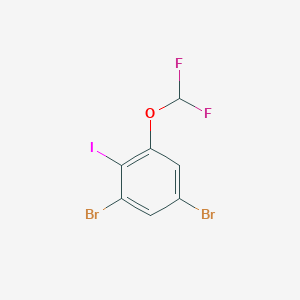
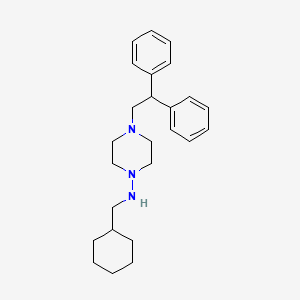
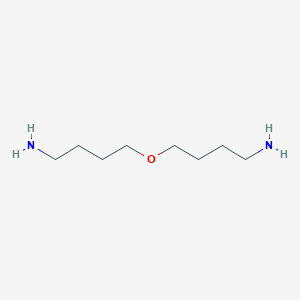
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
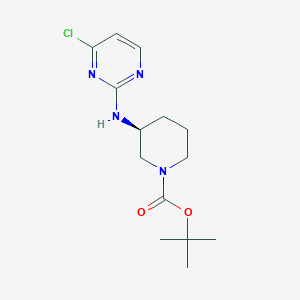
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
